(6R)-6-Methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide
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Overview
Description
(6R)-6-Methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide is a heterocyclic compound that features a seven-membered ring containing oxygen, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-Methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a sulfonyl chloride in the presence of a base, followed by cyclization to form the oxathiazepane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters and purification techniques is crucial to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(6R)-6-Methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(6R)-6-Methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (6R)-6-Methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
(6R)-6-Methyl-3-phenyl-1,4,5-oxathiazepane: Lacks the 4,4-dioxide group.
3-Phenyl-1,4,5-oxathiazepane 4,4-dioxide: Lacks the methyl group at the 6-position.
6-Methyl-1,4,5-oxathiazepane 4,4-dioxide: Lacks the phenyl group at the 3-position.
Uniqueness
(6R)-6-Methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide is unique due to the presence of both the methyl and phenyl groups, as well as the 4,4-dioxide functionality. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15NO3S |
---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
(6R)-6-methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide |
InChI |
InChI=1S/C11H15NO3S/c1-9-7-15-8-11(16(13,14)12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11?/m1/s1 |
InChI Key |
NWRUBEUTTXOYRF-BFHBGLAWSA-N |
Isomeric SMILES |
C[C@@H]1COCC(S(=O)(=O)N1)C2=CC=CC=C2 |
Canonical SMILES |
CC1COCC(S(=O)(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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